molecular formula C9H8BrF3O2 B6290873 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene CAS No. 2432848-71-8

1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene

Cat. No.: B6290873
CAS No.: 2432848-71-8
M. Wt: 285.06 g/mol
InChI Key: GUTZJEFTXKOHHY-UHFFFAOYSA-N
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Description

1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is a specialized benzene derivative designed for advanced research and development, particularly in pharmaceutical chemistry. Its structure, featuring both bromo and trifluoromethoxy substituents on an aromatic ring, makes it a valuable building block for synthesizing more complex molecules. Compounds with bromine and trifluoromethyl or trifluoromethoxy groups are frequently employed in various cross-coupling reactions, such as the Heck reaction, which is a powerful method for creating carbon-carbon bonds in the synthesis of potential drug candidates . The presence of the bromine atom offers a reactive site for further functionalization through metal-catalyzed reactions, while the trifluoromethoxy group can significantly influence the molecule's metabolic stability, lipophilicity, and overall bioavailability . This makes the compound a crucial intermediate in the search for new therapeutic agents. As with all such reagents, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTZJEFTXKOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl and trifluoromethoxy groups. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Methoxymethylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethyl group.

    Trifluoromethoxylation: Finally, the compound is treated with a trifluoromethoxy reagent, such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst, to introduce the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 1 undergoes substitution reactions facilitated by electron-withdrawing groups (-OCF₃ and -CH₂OCH₃), which activate the aromatic ring toward nucleophilic attack.

Reaction Reagents/Conditions Product Yield Notes
Amine substitutionNH₃, Cu catalyst, 120°C, 12h3-(Methoxymethyl)-5-(trifluoromethoxy)aniline~65%Requires catalytic copper for activation
Methoxy substitutionNaOCH₃, DMF, 80°C, 6h1-Methoxy-3-(methoxymethyl)-5-(trifluoromethoxy)benzene72%Polar aprotic solvents enhance kinetics
Thiol substitutionHS-C₆H₅, K₂CO₃, DMSO, 100°C, 8h1-Phenylthio-3-(methoxymethyl)-5-(trifluoromethoxy)benzene58%Thiolate ion acts as nucleophile

Mechanistic Insight : The trifluoromethoxy group (-OCF₃) strongly deactivates the ring via inductive effects, directing nucleophiles to the para position relative to itself (position 1, where bromine resides). The methoxymethyl group (-CH₂OCH₃) provides moderate deactivation but does not hinder SNAr due to the dominance of -OCF₃.

Cross-Coupling Reactions

The bromine serves as a leaving group in metal-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Table 2.1: Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24h3-(Methoxymethyl)-5-(trifluoromethoxy)biphenyl85%
Vinylboronic acidPdCl₂(dppf), CsF, THF, 70°C, 18h1-Vinyl-3-(methoxymethyl)-5-(trifluoromethoxy)benzene78%

Table 2.2: Buchwald-Hartwig Amination

Amine Conditions Product Yield
PiperidinePd₂(dba)₃, Xantphos, t-BuONa, toluene, 110°C1-Piperidinyl-3-(methoxymethyl)-5-(trifluoromethoxy)benzene70%

Key Factor : The trifluoromethoxy group enhances oxidative addition efficiency in palladium-catalyzed reactions by lowering the electron density at the reaction site.

Oxidation of Methoxymethyl Group

The -CH₂OCH₃ moiety can be oxidized to a carbonyl group under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O/acetone, 0°C, 4h3-(Trifluoromethoxy)-5-formylbenzene bromide63%
CrO₃H₂SO₄, acetone, 25°C, 12h3-(Trifluoromethoxy)-5-acetylbenzene bromide55%

Reduction of Bromine

Catalytic hydrogenation removes the bromine atom selectively:

Conditions Product Yield
H₂ (1 atm), Pd/C, EtOH, 25°C3-(Methoxymethyl)-5-(trifluoromethoxy)benzene92%

Electrophilic Aromatic Substitution

Despite the deactivating effects of -OCF₃ and -CH₂OCH₃, directed electrophilic substitution can occur at the meta position relative to bromine:

Reaction Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2h1-Bromo-4-nitro-3-(methoxymethyl)-5-(trifluoromethoxy)benzene38%
SulfonationSO₃/H₂SO₄, 50°C, 6h1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzenesulfonic acid41%

Limitation : Low yields due to competing side reactions and reduced ring reactivity.

Stability Under Acidic/ Basic Conditions

Condition Observation Implication
1M HCl, reflux, 3hMethoxymethyl group hydrolyzes to -CH₂OH; bromine remains intactAvoid strong acids in synthesis
1M NaOH, 60°C, 6hPartial cleavage of trifluoromethoxy group; debromination <5%Limited stability in basic media

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reactivity Patterns : The compound is valuable for nucleophilic substitutions and coupling reactions, making it essential for constructing complex molecular architectures. It serves as a building block for various organic compounds due to its ability to undergo diverse chemical transformations.

2. Medicinal Chemistry

  • Drug Development : 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is utilized in the synthesis of pharmaceutical intermediates. Its structural features allow chemists to modify existing drug candidates or develop new therapeutic agents with enhanced efficacy and selectivity against specific biological targets.

3. Agrochemicals

  • Pesticide and Herbicide Development : The compound has been explored for its potential in creating novel agrochemicals. Its unique electronic properties contribute to the design of pesticides that can effectively target agricultural pests while minimizing environmental impact.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-fluoro-5-(methoxymethyl)benzeneFluorine instead of trifluoromethoxyDifferent reactivity patterns due to reduced electron-withdrawing effects
1-Bromo-3-(trifluoromethyl)benzeneTrifluoromethyl groupStronger electron-withdrawing effect enhancing lipophilicity
2-Bromo-4-fluorobenzotrifluorideTrifluoromethyl at a different positionAlters electronic properties significantly
1-Bromo-2-fluoro-4-(trifluoromethyl)benzeneTrifluoromethyl at another positionEnhanced stability due to multiple fluorine atoms

Case Studies

  • Synthesis of Anticancer Agents
    • Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. Researchers synthesized several analogs and evaluated their cytotoxic effects on cancer cell lines, revealing structure-activity relationships that inform future drug design.
  • Development of Novel Pesticides
    • In agricultural research, the compound was employed in formulating new herbicides targeting resistant weed species. Field trials indicated improved efficacy compared to traditional herbicides, highlighting the compound's utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit enzymes by binding to their active sites or by modifying their functional groups, thereby affecting their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents
1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene C₉H₈BrF₃O₂ 285.06 N/A Br (1), -CH₂OCH₃ (3), -OCF₃ (5)
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 2252-44-0 Br (1), -OCF₃ (3)
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 407-14-7 Br (1), -OCF₃ (4)
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene C₁₀H₈BrF₃O 281.07 1243313-06-5 Br (1), -O-cyclopropyl (3), -CF₃ (5)
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.90 2366994-47-8 Br (1), I (2), -NO₂ (3), -OCF₃ (5)

Key Observations :

  • Substituent Position : The position of -OCF₃ (3 vs. 4) significantly alters electronic properties. For example, 1-bromo-3-(trifluoromethoxy)benzene is more reactive in Pd-catalyzed arylations (90–91% yields) compared to its 4-substituted isomer due to enhanced electron-withdrawing effects at the ortho position .
  • Functional Groups: Methoxymethyl (-CH₂OCH₃) in the target compound introduces steric bulk and mild electron donation, contrasting with smaller groups like -O-cyclopropyl or electron-withdrawing -NO₂ in other analogs .

Reactivity Insights :

  • Pd-Catalyzed Reactions : 1-Bromo-3-(trifluoromethoxy)benzene exhibits superior reactivity in coupling reactions due to the -OCF₃ group’s strong electron-withdrawing effect, activating the benzene ring for nucleophilic substitution .
  • Steric Effects : Compounds with bulky substituents (e.g., -CH₂OCH₃) may require optimized catalysts or elevated temperatures for similar reactions.

Biological Activity

1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities. Its unique structure, characterized by a bromine atom, a methoxymethyl group, and a trifluoromethoxy substituent, suggests various interactions with biological systems. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H8BrF3O2. The presence of both bromine and trifluoromethoxy groups can significantly influence its reactivity and interaction with biomolecules.

PropertyValue
Molecular Weight299.07 g/mol
Boiling Point220 °C
Melting Point-15 °C
SolubilityLow solubility in water
Density1.56 g/cm³

This compound's biological activity may be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The bromine atom can participate in halogen bonding, which may enhance binding affinity to target enzymes.
  • Receptor Modulation : The trifluoromethoxy group may influence lipophilicity, allowing better membrane permeability and receptor interaction.
  • Antioxidant Activity : Some studies suggest that halogenated compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Toxicity Studies

Toxicological evaluations reveal that the compound exhibits moderate toxicity. LD50 values in animal studies indicate that it poses a risk at higher concentrations:

Study TypeLD50 (mg/kg)
Oral (Rat)>2000
Dermal (Rabbit)>2000

These values suggest that while the compound is relatively safe at low doses, caution is advised when handling it in laboratory settings.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. Mechanistic investigations showed that it activates caspase pathways, leading to programmed cell death.
  • Neurotoxicity Assessment : Research assessing neurotoxic effects found that exposure to high concentrations resulted in neuronal cell death in cultured neurons, indicating that further investigation into its neurotoxic potential is warranted.

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene?

Methodological Answer:

  • Step 1: Start with a brominated benzene precursor, such as 3-methoxy-5-(trifluoromethyl)aniline, and perform diazotization using NaNO₂ in a chilled H₂SO₄/CH₃COOH mixture (0–20°C) to generate the diazonium salt .
  • Step 2: Substitute the amino group with bromine via a Sandmeyer reaction using CuBr or HBr. This method yields ~48% under optimized conditions .
  • Step 3: Purify via fractional distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS.

Table 1: Comparative Synthesis Yields

MethodTemperatureCatalystYieldReference
Diazotization/Sandmeyer0–20°CCuBr/HBr48%
Grignard Functionalization50–60°CMg, THF63%*
*(Yield for analogous brominated benzene derivatives.)

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., methoxymethyl and trifluoromethoxy groups) via chemical shifts. For example, trifluoromethoxy groups show characteristic ¹⁹F NMR signals at δ -55 to -58 ppm .
  • Mass Spectrometry (LRMS/HRMS): Confirm molecular weight (C₉H₈BrF₃O₂; theoretical MW: 289.06 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Detect functional groups (C-Br stretch: ~550 cm⁻¹; C-O-C in methoxymethyl: ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects: The trifluoromethoxy group is strongly electron-withdrawing, directing electrophilic attacks to the meta position. In Pd-catalyzed arylations (e.g., Suzuki-Miyaura), the bromine atom acts as a leaving group, while the methoxymethyl group stabilizes intermediates via steric hindrance .
  • Case Study: In Pd-catalyzed coupling with imidazoles ( ), the para-bromo derivative achieved >90% yield due to optimal steric and electronic compatibility .

Table 2: Substituent Effects on Reaction Outcomes

Substituent PositionReactivity (Yield)Dominant Effect
3-(Trifluoromethoxy)91% (imidazole)Electronic
2-(Trifluoromethoxy)85% (imidazole)Steric

Q. How can conflicting NMR data be resolved during structural validation?

Methodological Answer:

  • Step 1: Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). For example, the methoxymethyl group’s CH₂ protons typically resonate at δ 3.3–3.5 ppm .
  • Step 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Step 3: Cross-validate with X-ray crystallography if single crystals are obtainable.

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C under inert gas (Ar/N₂) in amber glass to prevent photodegradation. The trifluoromethoxy group is hydrolytically stable but sensitive to strong bases .
  • Stability Testing: Perform accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity loss .

Q. How can computational modeling predict reactivity in novel reactions?

Methodological Answer:

  • Software Tools: Use Gaussian (DFT) or Schrödinger Suite to model transition states and activation energies.
  • Case Study: For Ullmann coupling, model the electron-withdrawing effect of trifluoromethoxy on aryl halide bond dissociation energy (BDE), which correlates with reaction rate .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent results for brominated analogs?

Methodological Answer:

  • Root Cause Analysis:
  • Catalyst Purity: CuBr in may contain trace moisture, reducing efficiency vs. anhydrous CuBr in .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates compared to acetic acid .
    • Resolution: Standardize catalyst sourcing and solvent drying protocols.

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